1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride
Description
1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride is a heterocyclic organic compound comprising a pyrazole core substituted with a benzodioxol-oxy-methyl group at the 1-position and an amine group at the 4-position, forming a hydrochloride salt. The benzodioxol moiety (C₇H₆O₃) confers lipophilic character, while the oxymethyl linker (CH₂O) enhances molecular flexibility. The hydrochloride salt improves aqueous solubility, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yloxymethyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3.ClH/c12-8-4-13-14(5-8)6-15-9-1-2-10-11(3-9)17-7-16-10;/h1-5H,6-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOZUALJCQEXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCN3C=C(C=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride is a compound characterized by its unique structural features, including a pyrazole ring and a benzodioxole moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in oncology and neuropharmacology.
- Molecular Formula : C₁₁H₁₃ClN₄O₃
- Molecular Weight : Approximately 248.68 g/mol
- Structural Features : The compound contains a benzodioxole group, which is known for contributing to various pharmacological activities.
Biological Activity Overview
Research indicates that compounds with pyrazole structures exhibit a wide range of biological activities. The specific activities of 1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The IC₅₀ values for related compounds range from 328 to 644 nM against these cell lines.
- Neuropharmacological Effects : The presence of the benzodioxole group suggests potential modulation of neurotransmitter systems, making it a candidate for further research in neuropharmacology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazole and benzodioxole components can significantly influence the biological activity of the compound. For instance, variations in substituents on the pyrazole ring can enhance or diminish anticancer efficacy .
Case Study 1: Anticancer Efficacy
A series of synthesized pyrazole derivatives were tested for their anticancer properties. One study focused on the combination of 1H-pyrazoles with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain pyrazoles exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
Case Study 2: Neuropharmacological Assessment
In a study examining the effects of pyrazole derivatives on neurotransmitter systems, compounds similar to 1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride were shown to influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to 1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride and their associated biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | Structure | Contains a phenyl group | Strong anti-inflammatory activity |
| 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | Structure | Piperidine derivative | Antidepressant properties |
| 2-(4-methylphenoxy)-n-(thiophen-2-ylmethyl)acetamide | Structure | Contains thiophene | Unique anti-cancer properties |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO·HCl
- Molecular Weight : 269.684 g/mol
- CAS Number : [not provided in search results]
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to 1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride have been shown to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : These compounds often function by inhibiting key enzymes involved in cancer cell proliferation, such as kinases.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 2.5 µM .
Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Case Study Example :
In a study focusing on the inflammatory response in mice, administration of a pyrazole derivative resulted in a significant decrease in TNF-alpha levels, suggesting its potential use in treating inflammatory diseases .
Synthesis of Novel Materials
The unique structure of 1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride allows it to be utilized in the synthesis of novel polymeric materials with enhanced properties.
Example Application :
Researchers have incorporated this compound into polymer matrices to improve thermal stability and mechanical strength of materials used in electronics .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differentiators
Core Heterocycle :
- The target compound’s pyrazole core (five-membered, two adjacent nitrogens) contrasts with piperidine derivatives (six-membered, one nitrogen) seen in paroxetine analogs. Pyrazoles often exhibit greater planarity, influencing binding to flat enzymatic pockets, whereas piperidines adopt chair conformations suited for transmembrane targets .
- Example: The pyrazole derivative in (C₁₇H₁₆N₃O₂) shows a planar geometry (mean C–C bond deviation = 0.002 Å), enhancing π-π stacking interactions absent in piperidine-based analogs .
Substituent Effects: The benzodioxol-oxy-methyl group in the target compound provides steric bulk and electron-rich regions compared to simpler substituents (e.g., methyl in ). This moiety may improve binding affinity to serotoninergic receptors, analogous to paroxetine-related compounds .
Solubility and Salt Forms: The hydrochloride salt in the target compound and –15 increases aqueous solubility, critical for bioavailability. In contrast, non-salt forms (e.g., ) rely on intrinsic polarity, limiting pharmacokinetic performance .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-[(1,3-Benzodioxol-5-yloxy)methyl]-1H-pyrazol-4-amine hydrochloride?
- The compound is synthesized via multi-step reactions involving Vilsmeier–Haack formylation or cyclocondensation of substituted hydrazides. For example, a pyrazole core is functionalized with a benzodioxolyloxymethyl group through nucleophilic substitution or coupling reactions. Key intermediates are often characterized by IR, NMR, and mass spectrometry to confirm structural integrity .
- Example protocol :
- Step 1: Synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde via Vilsmeier–Haack reaction.
- Step 2: Functionalization with 1,3-benzodioxol-5-ol under basic conditions.
- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .
Q. How is the purity and identity of this compound validated in academic research?
- Analytical techniques :
- HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment.
- 1H/13C NMR for confirmation of proton environments and carbon frameworks.
- Elemental analysis (C, H, N) to validate stoichiometry.
Q. What biological activities are associated with structurally similar pyrazole derivatives?
- Pyrazole analogs exhibit diverse pharmacological properties, including antimicrobial , anticancer , and enzyme inhibitory activities. For instance:
- Antibacterial : Substituted pyrazoles show MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Carbonic anhydrase inhibition : Mannich base derivatives achieve IC₅₀ values of 0.12–1.45 µM against hCA I/II .
- Table 1 : Biological activity of selected analogs
| Substituent | Activity (IC₅₀/MIC) | Target | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 0.45 µM | hCA II | |
| 5-Chloro-2-methoxyphenyl | 16 µg/mL | E. coli |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL ) refines anisotropic displacement parameters and hydrogen bonding networks. For example, the title compound’s crystal structure (space group P1̄) reveals a dihedral angle of 85.2° between the pyrazole and benzodioxole rings, critical for understanding conformational stability .
- Software workflow :
- Data collection: Bruker D8 Venture diffractometer.
- Structure solution: SHELXT for intrinsic phasing.
- Refinement: SHELXL with full-matrix least-squares methods (R₁ = 0.045) .
Q. What strategies address contradictions in pharmacological data across studies?
- Systematic variables :
- Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent toxicity .
- Cell lines : Validate assays with multiple cell types (e.g., HeLa, MCF-7) to assess selectivity.
Q. How can synthetic routes be optimized to improve yield and scalability?
- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions. For example:
- Catalyst screening : POCl₃ vs. PCl₃ in cyclization reactions (yield improvement from 55% to 78%) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with 2-MeTHF or Cyrene to enhance sustainability .
Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- In silico platforms :
- SwissADME : Predicts logP (2.1), bioavailability (55%), and CYP450 interactions.
- ProTox-II : Estimates LD₅₀ (300 mg/kg, Category III toxicity) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
